molecular formula C23H23ClO5 B11062083 Ethyl 4-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate

Ethyl 4-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate

Cat. No.: B11062083
M. Wt: 414.9 g/mol
InChI Key: AXHGEHQOHNCEHE-UHFFFAOYSA-N
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Description

ETHYL 4-[2-(4-CHLOROPHENYL)-2-OXO-1-PHENYLETHYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE is a complex organic compound with a unique structure that includes a chlorophenyl group, a phenylethyl group, and a dimethyl-substituted tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-(4-CHLOROPHENYL)-2-OXO-1-PHENYLETHYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This chalcone is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-(4-CHLOROPHENYL)-2-OXO-1-PHENYLETHYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

ETHYL 4-[2-(4-CHLOROPHENYL)-2-OXO-1-PHENYLETHYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-[2-(4-CHLOROPHENYL)-2-OXO-1-PHENYLETHYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(4-CHLOROPHENYL)-2,4-DIOXOBUTANOATE: This compound shares a similar chlorophenyl group but differs in its overall structure and properties.

    4-(2-{[4-{[3-(4-CHLOROPHENYL)PROPANE]SULFANYL}-6-(1-PIPERAZINYL)-1,3,5-TRIAZIN-2-YL]AMINO}ETHYL)BENZOIC ACID: Another compound with a chlorophenyl group, but with different functional groups and applications.

Uniqueness

ETHYL 4-[2-(4-CHLOROPHENYL)-2-OXO-1-PHENYLETHYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE is unique due to its combination of a chlorophenyl group, a phenylethyl group, and a dimethyl-substituted tetrahydrofuran ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H23ClO5

Molecular Weight

414.9 g/mol

IUPAC Name

ethyl 4-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-5,5-dimethyl-2-oxooxolane-3-carboxylate

InChI

InChI=1S/C23H23ClO5/c1-4-28-21(26)18-19(23(2,3)29-22(18)27)17(14-8-6-5-7-9-14)20(25)15-10-12-16(24)13-11-15/h5-13,17-19H,4H2,1-3H3

InChI Key

AXHGEHQOHNCEHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(OC1=O)(C)C)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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